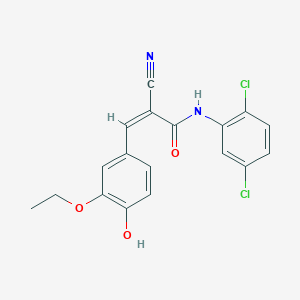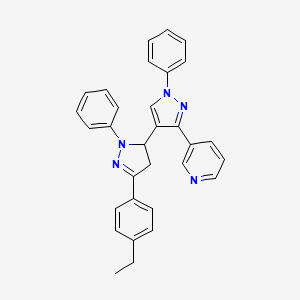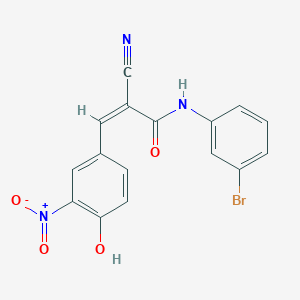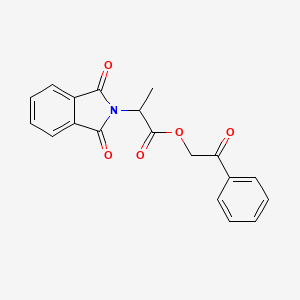
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, dichlorophenyl group, ethoxy group, and hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Amide Bond: The reaction between 2,5-dichloroaniline and 3-ethoxy-4-hydroxybenzaldehyde in the presence of a suitable catalyst to form the intermediate.
Addition of the Cyano Group: The intermediate is then reacted with a cyano group donor, such as cyanogen bromide, under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Studied for its potential as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Studied for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Cancer Research: Investigated for its potential anticancer properties.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(4-hydroxyphenyl)prop-2-enamide: Similar structure but lacks the ethoxy group.
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-methoxy-4-hydroxyphenyl)prop-2-enamide: Similar structure but has a methoxy group instead of an ethoxy group.
Uniqueness
Ethoxy Group: The presence of the ethoxy group in (Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide may confer unique chemical properties, such as increased lipophilicity and altered reactivity.
Hydroxyphenyl Group: The hydroxyphenyl group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.
Properties
IUPAC Name |
(Z)-2-cyano-N-(2,5-dichlorophenyl)-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3/c1-2-25-17-8-11(3-6-16(17)23)7-12(10-21)18(24)22-15-9-13(19)4-5-14(15)20/h3-9,23H,2H2,1H3,(H,22,24)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTZNQDJFBXUIK-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)NC2=C(C=CC(=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-chloro-2-methoxyphenyl)-4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5242364.png)
![2-[3-(Allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepin-6-YL]-6-methoxyphenyl methyl ether](/img/structure/B5242367.png)
![3-fluoro-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5242377.png)

![3-amino-5-[(2-ethoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5242382.png)
![2-{[5-(2-methoxy-5-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5242393.png)
![8-[2-(3-ethoxyphenoxy)ethoxy]quinoline](/img/structure/B5242399.png)
![4-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5242412.png)
![2-(ethylthio)-4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile](/img/structure/B5242417.png)

![1-[(5-Chloro-2-nitrophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5242432.png)
![N-(1-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxybenzamide](/img/structure/B5242449.png)
